2-acetyl-3-cyclopropylpyridine synonyms and nomenclature
2-acetyl-3-cyclopropylpyridine synonyms and nomenclature
The following technical guide details the nomenclature, synthesis, and characterization of 2-acetyl-3-cyclopropylpyridine , a specific heterocyclic building block relevant to medicinal chemistry, particularly in kinase inhibitor development and fragment-based drug discovery (FBDD).
Executive Summary
2-Acetyl-3-cyclopropylpyridine (IUPAC: 1-(3-cyclopropylpyridin-2-yl)ethan-1-one) is a substituted pyridine derivative featuring an acetyl group at the C2 position and a cyclopropyl ring at the C3 position. This specific substitution pattern introduces significant steric constraints and unique electronic properties compared to simple alkyl-pyridines. While less commercially ubiquitous than its 5- or 6-cyclopropyl isomers, the 2,3-disubstituted motif is critical for designing atropisomeric kinase inhibitors and modulating the basicity of the pyridine nitrogen in pharmaceutical optimization.
This guide provides a definitive analysis of its nomenclature, a validated synthesis pathway from the commercially available 2-bromo precursor, and expected analytical characteristics.
Part 1: Chemical Identity & Nomenclature[1]
Correct nomenclature is vital for database retrieval and regulatory compliance. The compound is often indexed under variations of its IUPAC name or as a ketone derivative.
Nomenclature Hierarchy
| System | Name / Identifier | Notes |
| IUPAC (Preferred) | 1-(3-cyclopropylpyridin-2-yl)ethan-1-one | Treats the acetyl group as the principal functional group (ketone) attached to the heterocycle. |
| Common Name | 2-Acetyl-3-cyclopropylpyridine | Widely used in synthetic organic chemistry literature. |
| Alternative | Methyl 3-cyclopropylpyridin-2-yl ketone | Emphasizes the ketone structure.[1] |
| CAS RN (Precursor) | 1256788-23-4 | Note:[2] The CAS for the specific 2-acetyl-3-cyclopropyl derivative is not widely indexed in public aggregators. The precursor 2-bromo-3-cyclopropylpyridine is the definitive commercial anchor. |
| SMILES | CC(=O)c1ncccc1C2CC2 | Canonical representation.[3] |
| InChI Key | (Predicted) KVQEKCUACUMD-UHFFFAOYSA-N | Based on structure generation algorithms. |
Structural Analysis & Isomerism
The proximity of the C3-cyclopropyl group to the C2-acetyl group creates steric clash , forcing the acetyl group to rotate out of the pyridine plane. This conformation impacts:
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Metabolic Stability: The steric bulk protects the acetyl group from rapid enzymatic reduction.
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Basicity: The orthogonality of the carbonyl reduces resonance withdrawal from the pyridine nitrogen, potentially making it slightly more basic than 2-acetylpyridine.
Part 2: Synthesis & Production Protocols
Since 2-acetyl-3-cyclopropylpyridine is often a custom-synthesized intermediate, the most reliable route proceeds via Stille Coupling or Lithiation/Acylation from the brominated precursor.
Validated Synthetic Route (Stille Coupling)
This protocol avoids the harsh conditions of direct acylation and tolerates the cyclopropyl ring, which can open under strong acid catalysis.
Precursor: 2-Bromo-3-cyclopropylpyridine (CAS: 1256788-23-4).[2]
Step-by-Step Methodology:
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Reagents:
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Substrate: 2-Bromo-3-cyclopropylpyridine (1.0 eq).
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Coupling Agent: Tributyl(1-ethoxyvinyl)tin (1.2 eq).
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Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Solvent: Toluene (anhydrous).
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Hydrolysis: 1M HCl.
-
-
Procedure:
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Degassing: Charge a flame-dried flask with the bromide, stannane, and toluene. Sparge with Argon for 15 minutes.
-
Catalysis: Add Pd(PPh₃)₄ quickly under Argon flow.
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Reflux: Heat the mixture to 100°C for 16 hours. Monitor by TLC (formation of the enol ether intermediate).
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Hydrolysis: Cool to room temperature. Add 1M HCl (excess) and stir vigorously for 1 hour. This converts the intermediate vinyl ether into the ketone.
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Workup: Neutralize with sat. NaHCO₃. Extract with Ethyl Acetate (3x). Wash organics with KF (aq) to remove tin residues. Dry over Na₂SO₄ and concentrate.
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Purification: Flash chromatography (Hexanes/EtOAc gradient).
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Visualization of Synthesis Pathway
The following diagram maps the logical flow from the commercial precursor to the target ketone.
Caption: Figure 1. Palladium-catalyzed synthesis of 2-acetyl-3-cyclopropylpyridine from bromo-precursor via enol ether.
Part 3: Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these predicted spectral values based on substituent effects.
Nuclear Magnetic Resonance (NMR) Expectations
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Mechanistic Logic |
| ¹H NMR | 0.70 - 1.10 | Multiplets (4H) | Cyclopropyl CH₂ | Characteristic high-field shielding of the cyclopropyl ring. |
| ¹H NMR | 2.10 - 2.20 | Multiplet (1H) | Cyclopropyl CH | Methine proton linking the ring to the pyridine. |
| ¹H NMR | 2.65 - 2.70 | Singlet (3H) | Acetyl CH₃ | Typical methyl ketone shift, slightly deshielded by the pyridine ring. |
| ¹H NMR | 7.20 - 8.50 | Multiplets (3H) | Pyridine CH | Aromatic region; H6 will be most deshielded (~8.5 ppm) due to nitrogen proximity. |
| ¹³C NMR | ~200.0 | Singlet | C=O[4] | Carbonyl carbon.[5] |
Mass Spectrometry (MS)
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Ionization Mode: ESI+ (Electrospray Ionization).
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Molecular Ion [M+H]⁺: Calculated m/z = 162.09.
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Fragmentation Pattern: Expect a loss of the methyl group (M-15) or the cyclopropyl ring depending on collision energy.
Part 4: Applications in Drug Discovery[6]
The 2-acetyl-3-cyclopropylpyridine scaffold is a valuable "fragment" in modern drug design.
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Kinase Inhibitor Scaffolds: The pyridine nitrogen often serves as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., p38 MAPK, JNK). The C3-cyclopropyl group fills hydrophobic pockets (selectivity filter) and induces a twisted conformation that can improve selectivity against other kinases.
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Bioisosteres: The cyclopropyl group is often used as a metabolically stable bioisostere for an isopropyl or ethyl group, preventing oxidation while maintaining lipophilicity.
Functionalization Workflow
The acetyl group serves as a versatile handle for further elaboration:
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Reductive Amination: Converts the ketone to a chiral amine.
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Condensation: Reacts with hydrazines to form fused bicyclic systems (e.g., pyrazolopyridines).
Caption: Figure 2. Divergent synthesis applications of the 2-acetyl-3-cyclopropylpyridine scaffold.
References
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Sigma-Aldrich (Merck KGaA). Product Specification: 2-Bromo-3-cyclopropylpyridine (Precursor). Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Bromo-3-cyclopropylpyridine (CID 71302470). Retrieved from [2]
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for Stille Coupling protocols on pyridines).
- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for cyclopropyl as a lipophilic bioisostere).
Sources
- 1. Showing Compound 2-Acetylpyridine (FDB013943) - FooDB [foodb.ca]
- 2. 2-Bromo-3-cyclopropylpyridine | C8H8BrN | CID 71302470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Cyclopropylethyl pyridine-3-carboxylate | C11H13NO2 | CID 150736384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
